molecular formula C8H17NO B1430715 3-(Methoxymethyl)azepane CAS No. 1566574-76-2

3-(Methoxymethyl)azepane

Cat. No.: B1430715
CAS No.: 1566574-76-2
M. Wt: 143.23 g/mol
InChI Key: LHJDQOHJZCKXRF-UHFFFAOYSA-N
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Description

Contextualization of Azepane Ring Systems in Organic Synthesis

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, represents a significant structural motif in the field of organic chemistry. researchgate.net This seven-membered N-heterocyclic scaffold is a prevalent feature in a variety of biologically active compounds and serves as a crucial building block in the synthesis of complex molecules, including enzyme inhibitors and systems for molecular recognition. nih.gov The azepane structure is considered one of the top 100 most frequently utilized ring systems in the development of small-molecule drugs. researchgate.netresearchgate.net

Despite their importance, the synthesis of seven-membered heterocyclic rings like azepane is not straightforward. bohrium.com The development of efficient and robust methods for the direct construction of these medium-ring systems has been hampered by challenges such as slow cyclization kinetics. mdpi.com Consequently, the creation of novel synthetic pathways to access azepane-based compounds remains an area of considerable interest and a persistent challenge for synthetic organic chemists. researchgate.net Key strategies employed for the synthesis of the azepane ring include ring-closing reactions, ring-expansion reactions of smaller cyclic precursors, and various multi-step sequences. researchgate.netresearchgate.net Recently, a strategy involving the photochemical dearomative ring expansion of nitroarenes has been reported as a novel, two-step method to prepare complex azepanes from simple starting materials at room temperature. nih.gov

Significance of Substituted Azepane Scaffolds in Synthetic Chemistry

The functionalization of the azepane core to create substituted azepane scaffolds is of paramount importance in synthetic and medicinal chemistry. nih.gov Azepane and its derivatives are key structural motifs in numerous natural products and bioactive molecules, exhibiting a wide array of medicinal and pharmaceutical properties. mdpi.com The pharmacological significance of structures containing the azepane ring has led to considerable attention in drug discovery and organic synthesis. lifechemicals.com

A critical aspect of substituted azepanes is the conformational diversity afforded by their flexible ring structures, which is often a decisive factor in their biological activity. lifechemicals.com The ability to strategically introduce specific substituents onto the azepane ring allows chemists to influence and control the molecule's three-dimensional conformation, which is a vital component of effective drug design. lifechemicals.com The synthesis of polysubstituted azepanes is integral to the discovery and manufacture of high-value materials. nih.gov Research has shown that even simple modifications to nitrogen-containing molecules can dramatically alter the biological and physiological properties of active pharmaceutical compounds. rsc.org This highlights the need for efficient methods for the diverse functionalization of the flexible N-heterocycle scaffold to fully exploit its chemical properties. nih.gov Bioactive molecules containing the azepane ring have been associated with a range of activities, including anticancer, antidiabetic, and antiviral properties. mdpi.com

Table 1: Examples of Bioactive Azepane Derivatives

Compound Name Significance/Application Reference
(-)-Balanol A natural product that acts as a potent ATP-competitive inhibitor of protein kinase C. lifechemicals.com
Tolazamide An approved oral blood glucose-lowering drug for type 2 diabetes. lifechemicals.com
Azelastine A potent, second-generation selective histamine (B1213489) antagonist. lifechemicals.com

Overview of Research Trajectories for Azepane Derivatives with Methoxymethyl Functionality

The introduction of a methoxymethyl group onto the azepane scaffold, as seen in the compound 3-(Methoxymethyl)azepane, represents a specific trajectory in the broader research landscape of azepane chemistry. While research focusing exclusively on this compound as a standalone agent is not extensively documented, its significance emerges as a building block in the synthesis of more complex, biologically active molecules. The methoxymethyl group can serve to stabilize reactive precursors in synthetic pathways. nih.gov

Current research indicates that the methoxymethyl-azepane moiety is incorporated into larger molecular frameworks designed for specific therapeutic targets. For instance, the structure is found within complex molecules synthesized for screening libraries aimed at drug discovery, such as in protein-protein interaction and CNS-targeted libraries. chemdiv.com One such example is N-ethyl-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azepane-1-carboxamide, a compound identified in screening collections. chemdiv.com Another complex derivative, N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine, has been noted for its potential therapeutic applications due to its structural features, including the methoxymethyl group. ontosight.ai

The research trajectory, therefore, appears to be less about the intrinsic activity of this compound itself and more about its utility as a synthon. The development of catalytic methods for the methoxymethylation of nitrogen-containing compounds, such as amides, using methanol (B129727) as a green C1 building block, is an active area of research. rsc.org This suggests a growing interest in efficient and sustainable methods to introduce the methoxymethyl group, which can then be applied to scaffolds like azepane to generate novel derivatives for pharmaceutical research and development. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(-)-Balanol
Tolazamide
Azelastine
2-oxo-azepine i
N-ethyl-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azepane-1-carboxamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-7-8-4-2-3-5-9-6-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJDQOHJZCKXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methoxymethyl Azepane and Derivatives

Ring-Closing Reactions for Azepane Construction

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of unsaturated nitrogen heterocycles, including azepane derivatives. rsc.org This method typically involves the cyclization of a diene precursor in the presence of a metal alkylidene catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts. rsc.orgscispace.com The reaction is valued for its functional group tolerance and its ability to form medium-sized rings, which are often challenging to construct via other methods.

The synthesis of azepane precursors via RCM generally starts with appropriately substituted diene-containing amines. While electron-rich amines can sometimes pose challenges for metathesis catalysts, this issue is often circumvented by using electron-deficient or substituted amines. rsc.org For example, RCM has been successfully applied to prepare 2,3-dihydro-[1H]-2-benzazepines. researchgate.net The resulting unsaturated azepine ring can then be hydrogenated to afford the saturated azepane scaffold. This two-step sequence allows for the introduction of substituents on the azepane ring by starting with a functionalized diene.

Key research findings in the application of RCM for the synthesis of azepine derivatives are summarized in the table below.

CatalystSubstrate TypeProductYieldReference
Grubbs' First Generation (G-I)AllylaminesUnsaturated Aza-cyclesGood to Excellent rsc.org
Hoveyda-Grubbs II (HG-II)Bis-allylamineUnsaturated Aza-cyclesGood rsc.org
Not SpecifiedDienyl N-(2-nitrophenyl)sulfonamideDihydrobenzazepineNot Specified researchgate.net
Hoveyda-Grubbs II (HG2)Diene-containing proline derivativeFused Azepine System84% (two diastereomers)

Intramolecular Cyclizations and Annulations

Gold catalysis has provided efficient and flexible routes to functionalized azepane systems through various annulation strategies. organic-chemistry.org A notable example is the gold-catalyzed two-step [5+2] annulation for the synthesis of azepan-4-ones. This reaction proceeds through a gold carbene intermediate, which undergoes a formal 1,7-C(sp³)–H insertion to form the seven-membered ring with high regioselectivity and good to excellent diastereoselectivity. The process is sensitive to steric differences, allowing for controlled access to complex azepane derivatives.

Another powerful approach is the gold(III)-catalyzed [4+3] intermolecular annulation of propargyl esters and α,β-unsaturated imines to construct the azepine core. organic-chemistry.org This method is tolerant of a variety of substituents on both the imine and the propargyl ester, affording highly functionalized azepines in good yields. The reaction is believed to proceed through a stepwise mechanism involving the formation of an iminium intermediate. organic-chemistry.org

CatalystReaction TypeSubstratesProduct TypeYieldReference
Ph₃PAuNTf₂[5+2] AnnulationN-(pent-4-yn-1-yl)piperidine N-oxideBicyclic azepan-4-one53%
(2-biphenyl)-Cy₂PAuNTf₂[5+2] AnnulationVarious N-alkynyl amine N-oxidesFused azepan-4-ones60-85%
AuCl₃/Picolinic Acid[4+3] AnnulationPropargyl esters and N-aryl iminesFunctionalized azepinesUp to 93% organic-chemistry.org

Intramolecular 1,7-carbonyl-enamine cyclization represents a novel mode for azepine ring closure. This strategy involves the formation of an enamine from a precursor containing both an amine and a ketone or ester functionality separated by a suitable tether. The nucleophilic α-carbon of the enamine then attacks the electrophilic carbonyl carbon in a 7-exo-trig cyclization mode to form the seven-membered azepine ring.

This methodology has been successfully applied to synthesize fused heterocyclic systems containing an azepine ring, such as pyrazino[2,3-c]azepines. The reaction proceeds by forming an enamine-ester intermediate, which then cyclizes to afford the final product. This approach provides a valuable tool for constructing complex, functionalized azepine derivatives from readily available starting materials.

Starting Material FeaturesKey IntermediateCyclization ModeProduct TypeReference
Amine and Carbonyl separated by a C4 chainEnamine-ester1,7-cyclization / 7-exo-trigFused Azepine Derivative
N-benzyl enamine and bromo-quinoxalineQuaternary iminium ion1,7-cyclizationAzepino-quinoxaline

Information regarding the specific application of TBSOTf-mediated cyclization of terminal formamides for the synthesis of 3-(methoxymethyl)azepane or its derivatives could not be found in the provided search results.

Domino Hydroformylation Double Cyclization Strategies

Domino reactions offer an efficient pathway for the rapid construction of complex molecular architectures from simple precursors in a single operation. A rhodium-catalyzed domino hydroformylation/double-cyclization strategy has been developed for the synthesis of 1-azabicyclo[x.y.0]alkane scaffolds, which can include the azepane ring.

This process typically involves the hydroformylation of a substrate containing an alkene and an amide, such as a homoallyl amide. The rhodium catalyst facilitates the addition of a formyl group and hydrogen across the double bond, generating an aldehyde intermediate in situ. This intermediate then undergoes two spontaneous ring closures under mild conditions to yield bicyclic structures like decahydropyridoazepines. The diastereoselectivity of the reaction can be influenced by the substitution pattern on the amide and the length of the carbon chain. This methodology has been applied to the synthesis of natural alkaloids, demonstrating its utility in constructing complex nitrogen-containing ring systems.

Catalyst SystemSubstrate TypeKey StepsProduct ScaffoldReference
Rh(acac)(CO)₂ / LigandHomoallyl amidesHydroformylation, Double spontaneous cyclizationDecahydropyridoazepines
Rhodium catalystArylacetylenecarboxamidesHydroformylation, Double cyclizationIndolizidines, Quinolizidines
Rhodium catalysto-Amino cinnamyl derivativesHydroformylation, Double cyclizationPyrrolidinoindolines

Ring-Expansion Methodologies

Ring-expansion reactions are powerful strategies in synthetic chemistry that allow for the construction of larger, often more complex, ring systems from smaller, more readily available precursors. nih.gov This approach is particularly valuable for synthesizing seven-membered rings like azepanes, which can be challenging to form through direct cyclization. By starting with five or six-membered heterocycles, chemists can leverage well-established chemistry to build a foundational ring and then insert the necessary atoms to achieve the target azepane core. rsc.org

Expansion of Five-Membered Heterocycles (e.g., Pyrrolidines)

The expansion of a five-membered pyrrolidine (B122466) ring into a seven-membered azepane ring is a synthetically attractive, albeit complex, transformation. This two-carbon homologation can be achieved through various strategic bond-forming and bond-breaking sequences.

One sophisticated method for expanding a pyrrolidine ring involves the formation and subsequent regioselective ring-opening of a bicyclic azetidinium intermediate. This strategy relies on creating a strained, fused-ring system that can be selectively cleaved by a nucleophile to yield the desired expanded ring.

The process begins with a suitably functionalized pyrrolidine precursor. Through an intramolecular cyclization, a bicyclic system containing a strained four-membered azetidine (B1206935) ring fused to the original five-membered ring is constructed. This intermediate is then N-alkylated or activated, for example with methyl trifluoromethanesulfonate, to form a highly reactive bicyclic azetidinium salt. mdpi.com

The key to the ring expansion is the subsequent nucleophilic attack on this strained intermediate. The regioselectivity of the ring-opening is critical and is often governed by steric and electronic factors. Nucleophilic attack at the less sterically hindered carbon of the azetidinium moiety leads to the cleavage of a specific C-N bond, resulting in the formation of a seven-membered azepane ring. mdpi.com For instance, the reaction of a bicyclic azetidinium salt with nucleophiles such as sodium azide (B81097) or potassium cyanide can proceed with high regioselectivity, affording functionalized azepanes in good to excellent yields. mdpi.com The steric accessibility of the methylene (B1212753) carbon adjacent to the nitrogen atom often directs the nucleophile to attack at that position, leading exclusively to the seven-membered ring product over other potential isomers. mdpi.com

SubstrateNucleophileConditionsProductYield (%)
Bicyclic Azetidinium SaltSodium Azide (NaN₃)DMF, rt, 6h3-(2-Azidoethyl)azepane derivative91
Bicyclic Azetidinium SaltPotassium Cyanide (KCN)DMF, rt, 24h3-(2-Cyanoethyl)azepane derivative78
Bicyclic Azetidinium SaltSodium Thiophenolate (PhSNa)DMF, rt, 6h3-(2-(Phenylthio)ethyl)azepane derivative95

This table presents representative data for the ring-opening of a model bicyclic azetidinium system to form functionalized seven-membered rings, based on methodologies described in the literature. mdpi.com

Expansion of Six-Membered Heterocycles (e.g., Piperidines)

The expansion of a six-membered piperidine (B6355638) ring is a more common and direct approach to the azepane skeleton, involving the insertion of a single atom into the ring. Several classic and modern synthetic methods have been adapted for this purpose.

The Beckmann rearrangement is a classic and versatile reaction that transforms an oxime into an amide or a lactam. wikipedia.org This reaction is exceptionally well-suited for the ring expansion of cyclic ketones. In the context of azepane synthesis, the archetypal example is the conversion of cyclohexanone (B45756) oxime to ε-caprolactam, the monomer used in the industrial production of Nylon 6. wikipedia.org This same principle can be applied to substituted piperidinones.

The reaction is initiated by treating a ketoxime, derived from a corresponding piperidinone, with an acid catalyst such as sulfuric acid, polyphosphoric acid, or other activating agents like tosyl chloride or thionyl chloride. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This departure triggers a stereospecific 1,2-alkyl shift, where the group positioned anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. wikipedia.org For cyclic systems, this migration results in the insertion of the nitrogen atom into the ring, expanding it by one member. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the corresponding lactam (a cyclic amide). This lactam can then be reduced using reagents like lithium aluminum hydride to afford the final azepane derivative. researchgate.net

Starting KetoneRearrangement ConditionsProduct (Lactam)
CyclohexanoneH₂SO₄ε-Caprolactam
2-ArylidenecyclopentanoneThionyl Chloride / Dioxane(E)-3-Arylidenepiperidin-2-one
7,8-Dihydro-5(6H)quinolonep-Toluenesulfonyl Chloride2,3,4,5-Tetrahydro-1H-pyrido[3,2-b]azepin-2-one

This table illustrates the application of the Beckmann rearrangement to various cyclic ketones to produce the corresponding ring-expanded lactams, which are precursors to azepanes. researchgate.net

A highly stereoselective and efficient modern methodology for synthesizing substituted azepanes involves a cascade reaction initiated by N-Bromosuccinimide (NBS). acs.orgacs.orgnih.gov This strategy utilizes a substrate containing both an olefin and a strained aziridine (B145994) ring, typically separated by a suitable tether.

The proposed mechanism begins with the electrophilic addition of a bromonium ion (generated from NBS) to the carbon-carbon double bond of the substrate. acs.org This is followed by an intramolecular nucleophilic attack from the nitrogen atom of the aziridine ring onto the bromonium ion intermediate. This step forms a bicyclic aziridinium (B1262131) ion intermediate. The final step of the cascade is the intermolecular ring-opening of this strained aziridinium ion by an external nucleophile (e.g., an amine). acs.org This nucleophilic attack occurs in an SN2 manner, leading to the formation of a highly functionalized azepane with excellent stereocontrol. acs.org A key advantage of this method is the creation of multiple new bonds and stereocenters in a single, highly controlled operation. researchgate.net

Substrate (Olefinic Aziridine)NucleophileConditionsYield (%)Diastereomeric Ratio
(R,E)-tert-butyl 2-styryl-1-vinylaziridine-1-carboxylateNsNH₂NBS, EtOAc, 25 °C88>20:1
(R,E)-tert-butyl 2-(o-tolyl)-1-vinylaziridine-1-carboxylateNsNH₂NBS, EtOAc, 25 °C70>20:1
(R,E)-tert-butyl 2-(4-methoxyphenyl)-1-vinylaziridine-1-carboxylateNsNH₂NBS, EtOAc, 25 °C85>20:1
(R,E)-tert-butyl 2-(4-bromophenyl)-1-vinylaziridine-1-carboxylateNsNH₂NBS, EtOAc, 25 °C86>20:1

This table summarizes the scope and efficiency of the NBS-induced cascade reaction for the synthesis of various substituted azepanes, highlighting the consistently high yields and stereoselectivity. acs.org

Multicomponent and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, and multicomponent reactions (MCRs), where three or more starting materials combine in one operation, represent the pinnacle of synthetic efficiency. nih.govrsc.org These strategies are highly desirable as they reduce waste, save time, and can rapidly generate molecular complexity from simple precursors. rsc.org

The aforementioned N-Bromosuccinimide-induced aminocyclization is a prime example of a cascade reaction applied to azepane synthesis, where olefin bromination, intramolecular cyclization, and aziridinium ring-opening occur in a seamless sequence. acs.orgacs.org

Pseudo three-component reactions have also been developed for the synthesis of azepine-annulated systems. For instance, the acid-catalyzed condensation of an aminocoumarin with two equivalents of a substituted acetophenone (B1666503) can lead to the formation of a coumarin[3,4-b]azepine derivative. rsc.orgresearchgate.net The mechanism involves a series of sequential condensations, cyclizations, and dehydrations to build the complex heterocyclic product in a single step from three simple starting molecules. researchgate.net While this example yields an unsaturated azepine, similar principles can be applied to design MCRs for saturated azepane cores, offering a powerful tool for creating diverse libraries of these important heterocycles.

(4+3) Annulations Utilizing Donor-Acceptor Cyclopropanes and Azadienes

A powerful strategy for the construction of the seven-membered azepane ring system involves the (4+3) annulation of donor-acceptor (D-A) cyclopropanes with 2-azadienes. This method provides a convergent and highly stereoselective route to densely substituted azepanones, which can serve as precursors to this compound.

The reaction is typically catalyzed by a Lewis acid, with ytterbium triflate (Yb(OTf)₃) being a particularly effective catalyst. nih.govresearchgate.net The process occurs under mild conditions, affording the azepanone products in good to excellent yields and with high levels of diastereoselectivity. nih.govresearchgate.net The scope of the reaction is broad, accommodating various substituents on both the donor-acceptor cyclopropane (B1198618) and the azadiene components. nih.gov

For enantioselective synthesis, a catalyst system composed of copper(II) triflate (Cu(OTf)₂) in combination with a trisoxazoline (Tox) ligand has been successfully employed. nih.govresearchgate.net This catalytic system enables the asymmetric synthesis of azepanones, providing access to chiral building blocks that can be further elaborated to enantiopure this compound derivatives.

Table 1: Lewis Acid-Catalyzed (4+3) Annulation for Azepanone Synthesis

Entry Donor-Acceptor Cyclopropane Azadiene Catalyst Yield (%) Diastereomeric Ratio (d.r.)
1 Phenyl-substituted N-Phenyl Yb(OTf)₃ 91 >95:5
2 Naphthyl-substituted N-Phenyl Yb(OTf)₃ 85 >95:5
3 Thienyl-substituted N-Phenyl Yb(OTf)₃ 88 >95:5
4 Phenyl-substituted N-p-Tolyl Yb(OTf)₃ 89 >95:5

Tandem Staudinger Aza–Wittig Reactions

The tandem Staudinger/intramolecular aza-Wittig reaction provides a versatile method for the synthesis of nitrogen-containing heterocycles, including the azepane ring system. This reaction sequence involves the formation of an iminophosphorane via the Staudinger reaction of an azide with a phosphine, followed by an intramolecular cyclization with a tethered electrophile, typically an aldehyde or ketone.

This methodology has been successfully applied to the synthesis of various fused and substituted azepine derivatives. The reaction proceeds under neutral conditions and generally provides good to excellent yields of the cyclized products. The versatility of this approach allows for the introduction of a wide range of functional groups into the azepane skeleton.

Intramolecular Ene Reactions

The intramolecular ene reaction is a powerful C-C bond-forming reaction that can be utilized for the construction of cyclic systems. While less common for the synthesis of saturated azepanes, this methodology holds potential for the formation of the seven-membered ring. The reaction involves the thermal or Lewis acid-catalyzed cyclization of a substrate containing both an ene and an enophile component.

In the context of azepane synthesis, a suitable precursor would contain an alkene (the ene) and an imine or a related C=N bond (the enophile) tethered by a flexible chain of appropriate length. Upon activation, the ene reaction would proceed to form a new C-C bond and a C-H bond, resulting in the formation of the azepane ring. The stereochemical outcome of the reaction can often be controlled by the geometry of the transition state. Lewis acid catalysis can significantly accelerate the reaction and enhance its stereoselectivity.

Organometallic and Catalytic Approaches

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of C-C and C-heteroatom bonds. This methodology has been effectively applied to the synthesis of enantioenriched diazepanones, which are structurally related to azepanes and can serve as valuable intermediates. rsc.org

The reaction typically involves the alkylation of a nucleophile with an allylic substrate in the presence of a palladium catalyst and a chiral ligand. The choice of ligand is crucial for achieving high levels of enantioselectivity. For the synthesis of gem-disubstituted diazepanones, the use of phosphinooxazoline (PHOX) ligands, such as (S)-(CF₃)₃-t-BuPHOX, in a nonpolar solvent like methylcyclohexane (B89554) has proven to be highly effective, yielding products with excellent enantiomeric excess (ee). rsc.org

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Diazepanones

Entry Substrate Ligand Solvent Yield (%) ee (%)
1 N-Boc-diazepanone (S)-(CF₃)₃-t-BuPHOX Methylcyclohexane >99 95
2 N-Cbz-diazepanone (S)-(CF₃)₃-t-BuPHOX Methylcyclohexane 98 92

Ruthenium-catalyzed cross-metathesis is a powerful tool for the formation of carbon-carbon double bonds and has found broad application in the synthesis of complex molecules. This reaction can be strategically employed to introduce the methoxymethyl substituent or a precursor thereof onto a suitable azepene or a precursor to the azepane ring.

Z-selective ruthenium metathesis catalysts are particularly useful for controlling the geometry of the newly formed double bond. nsf.gov For instance, the cross-metathesis of an N-protected 3-allyl-azepene with a suitable olefin partner in the presence of a Z-selective ruthenium catalyst could provide a direct route to a precursor of this compound. The high functional group tolerance of modern ruthenium catalysts allows for their application to a wide range of substrates.

Heterogeneous palladium-catalyzed hydrogenation is a widely used and reliable method for the reduction of carbon-carbon double bonds. This reaction is a crucial final step in many synthetic routes to saturated heterocycles like azepane. Unsaturated azepine or azepanone precursors, synthesized through methods such as those described above, can be efficiently reduced to the corresponding saturated azepane derivatives.

The reaction is typically carried out using palladium on a solid support, such as activated carbon (Pd/C), under an atmosphere of hydrogen gas. acs.org The choice of solvent, temperature, and pressure can be optimized to achieve complete and selective reduction of the double bond without affecting other functional groups present in the molecule. This method is highly efficient and scalable, making it suitable for both laboratory and industrial applications.

Rhodium Catalysis in Azepine/Azepane Synthesis

Rhodium catalysis offers a versatile toolkit for the synthesis of the seven-membered azepane ring through various reaction pathways, including cycloadditions and C-H amination reactions. While direct synthesis of this compound using these methods is not extensively documented, the principles of regiocontrol inherent in these reactions provide a clear framework for accessing 3-substituted azepanes.

One of the prominent rhodium-catalyzed methods is the formal [5+2] cycloaddition. For instance, the reaction of vinyl aziridines with alkynes, catalyzed by rhodium complexes, provides an efficient route to fused 2,5-dihydroazepine derivatives. researchgate.net The strategic placement of substituents on the starting materials can, in principle, dictate the substitution pattern of the resulting azepine ring. Another approach involves a photochemical rearrangement of N-vinylpyrrolidinones into azepin-4-ones, which can be subsequently reduced to the corresponding substituted azepanes. nih.gov This two-step formal [5+2] cycloaddition allows for the construction of functionalized azepinones from readily available aldehydes and pyrrolidinones. nih.gov

Intramolecular C-H amination is another powerful rhodium-catalyzed strategy for constructing nitrogen-containing heterocycles. nih.gov This reaction typically involves the decomposition of a sulfamate (B1201201) ester or similar precursor to generate a rhodium-nitrenoid intermediate, which then inserts into a C-H bond within the same molecule to form the heterocyclic ring. nih.govresearchgate.net The regioselectivity of this insertion is influenced by electronic and steric factors, as well as the length of the tether connecting the nitrene precursor to the target C-H bond. By designing a substrate where a C-H bond at the desired position (leading to the 3-position of the azepane) is sterically and electronically favored for insertion, this method could be tailored for the synthesis of 3-substituted azepanes. The use of specific dirhodium catalysts, such as dirhodium(II) espinoate [Rh₂(esp)₂], has been shown to be exceptionally effective for C-H amination reactions. researchgate.net

Rhodium-Catalyzed MethodReaction TypeKey Intermediates/PrecursorsPotential for 3-SubstitutionReference
Vinyl Aziridine CycloadditionFormal [5+2] CycloadditionVinyl aziridines, AlkynesSubstitution on the aziridine or alkyne precursor can direct the final substitution pattern. researchgate.net
N-Vinylpyrrolidinone RearrangementPhotochemical [5+2] CycloadditionN-Vinylpyrrolidinones (from aldehydes)The choice of aldehyde precursor determines substitution on the azepinone intermediate. nih.gov
Intramolecular C-H AminationNitrene C-H InsertionSulfamate estersRegioselectivity of C-H insertion can be directed by substrate design to favor the formation of a 3-substituted azepane. nih.govresearchgate.net
Table 1. Overview of Rhodium-Catalyzed Strategies for Azepane Synthesis.

Tin-Based Catalysts

In the synthesis of substituted azepanes, tin compounds are more commonly employed as stoichiometric reagents or mediators rather than as catalysts for the primary ring-forming reaction. Organotin reagents, or stannanes, play a crucial role in precursor synthesis and functionalization, for example, in palladium-catalyzed Stille cross-coupling reactions to build complex carbon skeletons.

A notable application of tin chemistry is in stereochemical control during the synthesis of polysubstituted azepanes. An invertive lithiation-stannylation-lithiation sequence has been developed to access specific enantiomers of azepane precursors. This multi-step process utilizes an organotin intermediate to invert the stereochemistry at a key carbon center, thereby providing access to enantiomeric products that would be otherwise difficult to obtain. This sequence is integral to certain lithiation-trapping strategies for creating highly substituted azepanes with defined stereochemistry.

Manganese(I)-Catalyzed Methoxymethylation Reactions

Manganese is an earth-abundant metal that has gained significant attention for its catalytic prowess in C-H functionalization, offering a sustainable alternative to precious metal catalysts. beilstein-journals.orgrsc.org While direct Mn(I)-catalyzed C-H methoxymethylation of an azepane ring is an emerging area, the well-established ability of manganese to catalyze C-H alkylations provides a strong basis for this approach. nih.govresearchgate.net

Manganese-catalyzed C-H activation typically proceeds via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the manganese center and positions the catalyst for selective activation of a specific C-H bond. researchgate.net For an N-protected azepane, a directing group could be installed on the nitrogen atom to direct functionalization to the C2 or C3 position. The reaction would then involve the coupling of the activated C-H bond with a suitable methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl) or a related electrophile. Research has demonstrated the effectiveness of MnCl₂ and other manganese salts in catalyzing the alkylation of C(sp³)-H bonds with alkyl halides. nih.govresearchgate.net

Furthermore, Mn(I) pincer complexes have been shown to catalyze the N-methoxymethylation of primary amides using methanol (B129727) as both the C1 source and the solvent. rsc.org This reaction proceeds through an "interrupted borrowing hydrogen" strategy, demonstrating the competency of Mn(I) catalysts in forming methoxymethyl groups under benign conditions. rsc.org While this particular reaction functionalizes the nitrogen atom, it supports the chemical feasibility of using manganese to mediate methoxymethyl group installation. The extension of this capability to C-H bonds remains a promising strategy for the direct synthesis of this compound from an azepane precursor.

Functionalization-Directed Synthetic Strategies

These strategies involve the formation of the azepane ring or the introduction of the substituent as a direct consequence of a specific functional group's reactivity.

Lithiation-Trapping and Conjugate Addition Sequences

A highly effective and stereocontrolled method for synthesizing polysubstituted azepanes utilizes a sequence of asymmetric lithiation and conjugate addition. This strategy has been successfully applied to generate azepanes with substitution at the C3, C4, C5, and C6 positions.

The process begins with the deprotonation of an N-Boc-N-(p-methoxyphenyl)-allylamine using sec-butyllithium (B1581126) in the presence of the chiral ligand (-)-sparteine. This step creates a configurationally stable allylic anion. This chiral anion then undergoes a conjugate addition reaction with a β-aryl α,β-unsaturated ester, such as ethyl cinnamate. This key step forms a new carbon-carbon bond with a high degree of diastereoselectivity and enantioselectivity.

Subsequent chemical transformations, including hydrolysis of the resulting enecarbamate, cyclization to form a lactam, and finally reduction of the lactam and other functional groups, yield the fully saturated and highly substituted azepane ring. By modifying the substitution of the lactam intermediate prior to reduction, this method provides a direct route to 3,4,5,6-substituted azepanes.

Reductive Amination Pathways

Intramolecular reductive amination is a robust and widely used method for the synthesis of cyclic amines, including azepanes. researchgate.netdntb.gov.ua This strategy involves the cyclization of a linear precursor containing both an amine (or a precursor like a nitro group or azide) and a carbonyl group, or two carbonyl groups that react with a primary amine like ammonia (B1221849) or benzylamine. harvard.eduorganic-chemistry.org

For the specific synthesis of this compound, a plausible retrosynthetic analysis points to a precursor such as 4-(methoxymethyl)heptanedial. The reaction of this dialdehyde (B1249045) with a source of ammonia (e.g., ammonium (B1175870) acetate) would first lead to the formation of a cyclic imine or enamine intermediate. Subsequent reduction in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield the saturated this compound ring. harvard.edu This pathway is highly convergent and allows for the installation of the desired substituent on the acyclic precursor before the ring-closing step. The stereochemistry of the final product can be influenced by the choice of reducing agent and reaction conditions.

Nitrene Insertion (Aza-Buchner) Reactions

The aza-Buchner reaction, which involves the insertion of a nitrene into an aromatic ring to achieve a ring expansion, is a powerful method for synthesizing azepine derivatives. wikipedia.org A modern and particularly relevant variant of this strategy involves the photochemical conversion of readily available nitroarenes into singlet nitrenes, which then rearrange to form a seven-membered 3H-azepine ring system. researchgate.netnih.govresearchgate.netmanchester.ac.uk A subsequent hydrogenation step reduces the azepine to the desired saturated azepane. manchester.ac.uk

This two-step process is highly modular and, crucially, the substitution pattern on the final azepane is directly controlled by the substitution on the starting nitroarene. manchester.ac.uk To synthesize a 3-substituted azepane, one would start with a meta-substituted nitroarene. The photochemical deoxygenation of the nitro group in the presence of a phosphite (B83602) reagent generates the singlet nitrene, which inserts into the aromatic ring. For a meta-substituted arene, the nitrene insertion can occur in two ways, leading to a mixture of C3- and C4-substituted 3H-azepine isomers. These can then be hydrogenated to the corresponding substituted azepanes. This method provides direct access to complex azepanes from simple starting materials under mild, room-temperature conditions. nih.govmanchester.ac.uk

Starting MaterialKey Reagents & ConditionsIntermediateFinal ProductReference
meta-Substituted Nitroarene1. P(Oi-Pr)₃, Et₂NH, blue light (427 nm), rt 2. H₂, Pd/C or PtO₂C3/C4-Substituted 3H-AzepineC3/C4-Substituted Azepane manchester.ac.uk
para-Substituted Nitroarene1. P(Oi-Pr)₃, Et₂NH, blue light (427 nm), rt 2. H₂, Pd/C or PtO₂C4-Substituted 3H-AzepineC4-Substituted Azepane manchester.ac.uk
Table 2. Synthesis of Substituted Azepanes via Photochemical Ring Expansion of Nitroarenes.

Stereochemical Control and Chiral Synthesis of 3 Methoxymethyl Azepane Systems

Enantioselective Methodologies

The establishment of a specific stereocenter at the 3-position of the azepane ring requires sophisticated asymmetric synthesis techniques. These methods aim to produce one enantiomer in excess over the other, a crucial aspect in the synthesis of biologically active compounds.

Organocatalytic Enantioselective Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. While direct organocatalytic methods for the synthesis of 3-(Methoxymethyl)azepane are not reported, related strategies for the enantioselective formation of the azepane core have been developed. For instance, organocatalyzed domino reactions have been employed to construct azepane moieties with high enantioselectivity. These reactions often involve a cascade of bond-forming events, where a small chiral organic molecule, the organocatalyst, controls the stereochemical outcome. Such an approach could potentially be adapted to introduce a methoxymethyl precursor at the 3-position of the azepane ring during its formation.

Asymmetric Induction in Organolithium Chemistry

A highly effective method for the asymmetric synthesis of 3,4,5,6-substituted azepanes has been developed, which relies on the use of organolithium chemistry in the presence of a chiral ligand. nih.govacs.orgnih.gov This methodology provides a clear pathway to control the stereochemistry at the 3-position of the azepane ring.

The key step in this approach is the highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine (B125299) to a β-aryl α,β-unsaturated ester. nih.govacs.org This reaction is mediated by the chiral ligand (-)-sparteine, which directs the approach of the organolithium species to the electrophile, thereby establishing the stereochemistry of the final product.

Following the conjugate addition, the resulting enecarbamate undergoes a series of transformations including hydrolysis, cyclization, and reduction to afford the substituted azepane. nih.govacs.org Importantly, this sequence allows for the introduction of various substituents at the 3-position of a lactam intermediate through enolization and subsequent reaction with an electrophile. nih.govacs.org This provides a versatile entry point for the synthesis of 3-substituted azepanes with high diastereoselectivity, typically resulting in a trans-configuration between the substituents at the 3- and 4-positions. nih.govacs.org

EntryElectrophileProductYield (%)dr
1MeI(R,S,R,S)-3-Methyl-azepane derivative85>98:2
2BnBr(R,S,R,S)-3-Benzyl-azepane derivative81>98:2
3Allyl Bromide(R,S,R,S)-3-Allyl-azepane derivative82>98:2
4Acetaldehyde(S,S,R,S)-3-(1-Hydroxyethyl)-azepane derivative78>98:2

Table 1: Diastereoselective substitution of a lactam precursor for the synthesis of 3,4,5,6-substituted azepanes. Data sourced from Lee and Beak (2006). acs.org

Although the introduction of a methoxymethyl group is not explicitly demonstrated, it is conceivable that an appropriate electrophile, such as methoxymethyl chloride or a related reagent, could be employed in this step to generate the desired this compound derivative with high stereocontrol.

Chiral Catalyst Development

The development of chiral catalysts is at the forefront of asymmetric synthesis. For azepane systems, chiral transition metal catalysts, particularly those based on iridium, have been successfully employed for the asymmetric hydrogenation of cyclic ene-carbamates to produce chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (91–99% ee). While this example pertains to a benzannulated azepine, the principle of using a chiral catalyst to control the stereochemical outcome of a reaction that forms or functionalizes the azepane ring is broadly applicable. The design of new chiral ligands and catalysts remains an active area of research with the potential to enable the direct and highly enantioselective synthesis of a wide range of substituted azepanes, including this compound.

Diastereoselective Synthesis

In molecules with multiple stereocenters, diastereoselective synthesis is concerned with controlling the relative stereochemistry between these centers. For a 3-substituted azepane, this could involve controlling the stereochemical relationship between the substituent at the 3-position and other substituents on the ring.

Control of Relative Stereochemistry (e.g., trans-Configuration)

As discussed in section 3.1.2., the organolithium-based approach to substituted azepanes demonstrates excellent control over the relative stereochemistry. nih.govacs.org The substitution of the lactam intermediate at the 3-position consistently yields products with a trans-configuration between the newly introduced substituent and the adjacent substituent at the 4-position, as determined by 1H NMR analysis. acs.org This high level of diastereoselectivity is a key feature of the methodology, allowing for the reliable synthesis of specific diastereomers. This strategy could be harnessed to produce this compound with a defined trans relationship to other substituents on the azepane ring.

Diastereoselective Hydroxylation

The introduction of a hydroxyl group onto the azepane scaffold can be achieved with a high degree of diastereoselectivity. nih.gov For example, the hydroboration of a tetrahydroazepine derivative using borane (B79455) dimethylsulfide has been shown to proceed with excellent diastereofacial selectivity, leading to a mixture of regioisomeric azepanols. nih.gov

In a study on a (3S)-OTBS substituted tetrahydroazepine, hydroboration yielded a 3:2 mixture of the (5S) and (6R) alcohols with complete diastereofacial selectivity. nih.gov These azepanols could then be oxidized to the corresponding oxo-azepines. nih.gov While this example does not directly involve substitution at the 3-position, it illustrates that reactions on the azepane ring can be highly influenced by existing stereocenters, leading to a high degree of diastereoselectivity. A similar approach could potentially be envisioned for a precursor to this compound, where the stereochemistry of the hydroxylation is directed by the existing methoxymethyl group or other substituents.

ReactantConditionsProduct Ratio (regioisomers)Diastereofacial Selectivity
(3S)-OTBS Tetrahydroazepine1. BH3∙SMe2, THF, rt, 1 h2. NaOH, H2O2, EtOH, 80 °C, 1 h3:2Excellent

Table 2: Diastereoselective hydroboration of a substituted tetrahydroazepine. Data sourced from Kendall et al. (2018). nih.gov

Transfer of Chirality in Azepane Formation

The transfer of chirality from a stereochemically defined precursor to the final azepane ring is a powerful strategy for achieving enantiopure products. This approach often involves the use of starting materials from the chiral pool, where the inherent stereochemistry of a natural product is leveraged to control the stereochemical outcome of the synthetic sequence.

One notable strategy involves the use of sugar-derived starting materials. For instance, a novel stereoselective synthetic approach to pentahydroxyazepane iminosugars, which bear structural similarities to functionalized azepanes like 3-(hydroxymethyl)azepane, has been developed. acs.orgnih.gov This method relies on a key osmium-catalyzed aminohydroxylation of an allylic alcohol derived from a sugar. The existing stereocenters in the sugar backbone direct the stereoselective formation of the new C-N bond, effectively transferring the chirality from the starting material to the newly formed stereocenter on the azepane precursor. acs.orgnih.gov Subsequent intramolecular reductive amination then yields the desired chiral azepane. acs.orgnih.gov

Another approach to chirality transfer involves ring expansion reactions of smaller, stereochemically defined rings. For example, diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org The stereochemistry of the starting piperidine (B6355638) directly dictates the stereochemistry of the resulting azepane.

Table 1: Examples of Chirality Transfer in Azepane Synthesis

Starting Material SourceKey ReactionStereochemical ControlResulting Azepane
D-mannoseOsmium-catalyzed tethered aminohydroxylationSubstrate-controlledHeavily hydroxylated azepane iminosugars acs.orgnih.gov
Chiral PiperidineRing ExpansionPre-existing stereocenter directs ring expansionDiastereomerically pure substituted azepanes rsc.org
Enantiopure Amino AcidsIntramolecular EDC couplingChiral pool starting material1,2,4-trisubstituted 1,4-diazepanes nih.gov

Strategies for Constructing Multiple Stereogenic Centers

The synthesis of this compound can potentially involve multiple stereogenic centers, particularly if additional substituents are present on the azepane ring. The development of methodologies for the asymmetric synthesis of polysubstituted azepanes is therefore of significant interest. nih.govnih.gov

A highly diastereoselective and enantioselective method for the synthesis of 3,4,5,6-substituted azepanes has been achieved through a lithiation-conjugate addition sequence. nih.govnih.gov This strategy utilizes a chiral ligand, (-)-sparteine, to mediate the asymmetric deprotonation of an N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine. The subsequent conjugate addition to a β-aryl α,β-unsaturated ester proceeds with high diastereoselectivity and enantioselectivity, establishing multiple stereocenters in a single step. The resulting acyclic precursor can then be cyclized to form the polysubstituted azepane. nih.govnih.gov

Furthermore, multi-bond forming tandem processes offer an efficient route to hydroxylated 3-aminoazepanes, which can serve as versatile intermediates. nih.gov A process involving a palladium(II)-catalyzed Overman rearrangement and a ring-closing metathesis reaction has been used to synthesize a 2,3,6,7-tetrahydro-3-amidoazepine. nih.gov The stereochemistry of the subsequent substrate-directed epoxidation or dihydroxylation of this intermediate allows for the diastereoselective introduction of hydroxyl groups, thereby constructing multiple stereocenters with high control. nih.gov The use of a chiral palladium(II)-catalyst during the Overman rearrangement can also induce asymmetry in the system. nih.gov

The construction of multiple stereocenters can also be approached through the functionalization of pre-existing azepane scaffolds. For example, the diastereoselective synthesis of highly functionalized proline derivatives, which are five-membered ring analogs, has been achieved via a cascade reaction, showcasing a strategy that could potentially be adapted for azepane systems. mdpi.com

Table 2: Strategies for Constructing Multiple Stereocenters in Azepane Derivatives

StrategyKey Reaction(s)Stereochemical ControlResulting System
Asymmetric Lithiation-Conjugate Addition(-)-sparteine mediated lithiation, conjugate addition, cyclizationChiral ligand and substrate control3,4,5,6-Substituted Azepanes nih.govnih.gov
Tandem Overman Rearrangement/Ring-Closing MetathesisPd(II)-catalyzed Overman rearrangement, RCM, diastereoselective oxidationChiral catalyst and substrate directionHydroxylated 3-Aminoazepanes nih.gov
Late-stage oxidationHydroboration-oxidationSubstrate-dependent diastereoselectivityOxo-azepines nih.gov

Chemical Reactivity and Transformation Pathways of 3 Methoxymethyl Azepane

Chemical Reactions of the Methoxymethyl Group

The methoxymethyl (MOM) ether in 3-(Methoxymethyl)azepane serves as a versatile handle for further molecular modifications. Its reactivity is primarily centered around cleavage and modification of the ether linkage.

Oxidative Transformations

While direct oxidative transformation of the methoxymethyl group in this compound is not extensively documented in dedicated studies, the general principles of ether oxidation can be applied. Oxidative cleavage of ethers, particularly benzyl (B1604629) and methoxybenzyl ethers, is a well-established transformation in organic synthesis. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or other strong oxidizing agents can facilitate the cleavage of such ethers to the corresponding alcohols. In the context of this compound, this would theoretically yield 3-(hydroxymethyl)azepane. The reaction proceeds through an electron transfer mechanism, leading to the formation of a radical cation intermediate which then undergoes further reaction to afford the cleaved product. The specific conditions and yields for this transformation on this compound would require empirical determination.

Demethylation and Debenzylation Reactions

The cleavage of the methyl ether within the methoxymethyl group and the removal of a benzyl group from the nitrogen atom (in an N-benzyl protected precursor) are crucial synthetic manipulations.

Demethylation: Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of methyl ethers. nih.govnih.gov The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. nih.gov This would convert the methoxymethyl group to a hydroxymethyl group. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

Debenzylation: In synthetic routes leading to this compound, the nitrogen atom is often protected, for instance, with a benzyl group. The removal of this protecting group is a key step. Catalytic transfer hydrogenation is a common and efficient method for N-debenzylation. mdma.ch This method involves the use of a palladium catalyst (e.g., 10% Pd-C) and a hydrogen donor, such as ammonium formate, in a suitable solvent like methanol (B129727). mdma.ch The reaction proceeds under relatively mild conditions and is generally high-yielding. Other methods for N-debenzylation include the use of strong acids or oxidizing agents, though these may be less compatible with other functional groups in the molecule. researchgate.net

Functionalization of the Azepane Ring System

The azepane ring provides a scaffold for the introduction of further chemical diversity through various functionalization strategies.

Diversification of Annulated Azepane Scaffolds

Annulated azepanes, where the azepane ring is fused to another ring system, are of significant interest in medicinal chemistry. The synthesis of such structures can be achieved through intramolecular cyclization reactions. For instance, a suitably functionalized this compound derivative could undergo a silyl-aza-Prins cyclization to form a bicyclic system. nih.gov This type of reaction typically involves the reaction of an amine with an aldehyde in the presence of a Lewis acid, leading to the formation of a new carbon-carbon bond and the closure of a new ring. The specific nature of the annulated scaffold formed would depend on the nature of the tethered reactive group on the azepane ring.

Substitutions Adjacent to the Nitrogen Atom

The positions alpha to the nitrogen atom in the azepane ring are susceptible to functionalization through deprotonation-alkylation strategies. The use of a strong base, such as n-butyllithium or sec-butyllithium (B1581126), in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), can facilitate the removal of a proton from the carbon adjacent to the nitrogen. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. For this to be effective on this compound, the nitrogen atom would typically need to be protected with a suitable group, such as a Boc (tert-butoxycarbonyl) group, which directs the deprotonation to the desired position.

Reagent/ElectrophileProductReaction Type
1. s-BuLi, TMEDA; 2. R-X (alkyl halide)2-Alkyl-3-(methoxymethyl)azepaneα-Alkylation
1. n-BuLi; 2. RCHO (aldehyde)2-(Hydroxyalkyl)-3-(methoxymethyl)azepaneα-Hydroxyalkylation
1. s-BuLi, TMEDA; 2. CO₂This compound-2-carboxylic acidα-Carboxylation

Table 1: Representative α-Functionalization Reactions of N-Boc-3-(methoxymethyl)azepane (Hypothetical)

Enolization and Substitution of Lactam Intermediates

Oxidation of the azepane ring at the carbon adjacent to the nitrogen can lead to the formation of a lactam, specifically a derivative of caprolactam. This lactam can then serve as a precursor for further functionalization. The alpha-protons to the carbonyl group in the lactam are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.orgresearchgate.netyoutube.comyoutube.com This enolate is a powerful nucleophile and can react with a variety of electrophiles, such as alkyl halides, to introduce substituents at the alpha-position. libretexts.orgresearchgate.netyoutube.comyoutube.com The regioselectivity of the enolization (i.e., which alpha-proton is removed) can be controlled by the reaction conditions, including the choice of base and temperature. youtube.com

BaseElectrophile (E+)Product
LDAMethyl iodide3-(Methoxymethyl)-7-methylazepan-2-one
NaHMDSBenzyl bromide7-Benzyl-3-(methoxymethyl)azepan-2-one
KHMDSAllyl bromide7-Allyl-3-(methoxymethyl)azepan-2-one

Table 2: Potential α-Alkylation Reactions of the Enolate Derived from 3-(Methoxymethyl)azepan-2-one

This functionalization of the lactam intermediate opens up a wide array of possibilities for creating complex and diverse azepane-based molecules.

Ring Rearrangements and Skeletal Transformations of this compound

The inherent flexibility of the seven-membered azepane ring allows for a variety of fascinating and synthetically useful ring rearrangements and skeletal transformations. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous azepane and azepine derivatives provides a strong basis for predicting potential transformation pathways. These reactions are often driven by the desire to access novel polycyclic structures or to contract or expand the ring system to achieve a desired molecular architecture.

Intramolecular Rearrangement Cascades

Intramolecular rearrangement cascades in substituted azepanes typically involve a series of bond-forming and bond-breaking events that can lead to complex polycyclic structures. These cascades can be initiated by various factors, including the introduction of functional groups that can act as internal nucleophiles or electrophiles, or by the generation of reactive intermediates such as radicals or carbenes.

One notable example of such a cascade involves the transformation of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates, which can be considered a synthetic equivalent of an azepane ring system. researchgate.netacs.org This process, promoted by a copper(I) catalyst and microwave activation, proceeds through an Ullmann-type annulation/rearrangement cascade (UARC). researchgate.netacs.org While this example involves the formation of an azepine derivative from a pyrrolidine (B122466) precursor, the principles of intramolecular cyclization and rearrangement are applicable to the azepane scaffold.

In the context of this compound, one could envision a hypothetical intramolecular rearrangement cascade initiated by activation of the methoxymethyl substituent. For instance, conversion of the ether to a leaving group could be followed by an intramolecular nucleophilic attack by the azepane nitrogen, potentially leading to a bicyclic system. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of any other substituents on the azepane ring.

Another type of intramolecular rearrangement observed in azepane derivatives is the formation of bicyclic N,O-acetals. In the synthesis of heavily hydroxylated azepane iminosugars, the catalytic hydrogenation of an amine precursor can lead to the desired azepane as a minor product, with a bicyclic N,O-acetal being the major product. acs.orgnih.gov This occurs through a proposed mechanism involving O-debenzylation to a hemiacetal, which is in equilibrium with its tautomeric aldehyde. acs.orgnih.gov Intramolecular nucleophilic attack of the amine nitrogen leads to a cyclic hemiaminal, which can then undergo further reactions to form the bicyclic acetal. acs.orgnih.gov

The following table summarizes selected examples of intramolecular rearrangement cascades in azepane-related systems.

Starting Material ClassReaction TypeKey Reagents/ConditionsProduct ClassReference(s)
5-Arylpyrrolidine-2-carboxylatesUllmann-type annulation/rearrangement cascade (UARC)Cu(I) promotion, microwave activation1H-Benzo[b]azepine-2-carboxylates researchgate.netacs.org
Amine precursors to hydroxylated azepanesIntramolecular cyclization/acetal formationCatalytic hydrogenationBicyclic N,O-acetals acs.orgnih.gov

Skeletal Rearrangement of Azepine Derivatives

Skeletal rearrangements of azepine derivatives can involve either expansion or contraction of the seven-membered ring, or a reorganization of the atoms within the ring. These transformations are valuable for accessing different heterocyclic frameworks.

Ring Expansion:

Ring expansion reactions are a common strategy for the synthesis of azepanes and azepines from smaller ring precursors. For instance, diastereomerically pure azepane derivatives have been prepared through the stereoselective and regioselective ring expansion of piperidines. rsc.org Another powerful method involves the photochemical dearomative ring expansion of nitroarenes to prepare complex, polysubstituted azepanes. rwth-aachen.demanchester.ac.ukacs.org This process is mediated by blue light and involves the conversion of a nitro group into a singlet nitrene, which then transforms the six-membered benzene (B151609) ring into a seven-membered system. rwth-aachen.demanchester.ac.uk

Ring Contraction:

While less common than ring expansion, ring contraction of azepine derivatives has also been reported. For example, a bridged azepine has been shown to undergo ring contraction to a (halogenomethyl)dihydropyridine in the presence of methyl iodide or bromide. rsc.org This reaction proceeds through a dihydro-4-azepinyl sulfide (B99878) and a 4H-azepine intermediate. rsc.org

Electrocyclizations:

Skeletal rearrangements can also be achieved through electrocyclic reactions. A novel approach for the skeletal rearrangement of an oxazole (B20620) to an azepine has been demonstrated through a dynamic 8π electrocyclization process. nih.gov This method allows for precise control over the regioselectivity of competitive 6π and 8π electrocyclization reactions, leading to the selective synthesis of seven-membered heterocycles. nih.gov

The table below provides an overview of different types of skeletal rearrangements involving the azepine/azepane scaffold.

Transformation TypeStarting Material ClassKey Reagents/ConditionsProduct ClassReference(s)
Ring ExpansionPiperidine (B6355638) derivativesNot specifiedAzepane derivatives rsc.org
Ring ExpansionNitroarenesBlue light irradiation, phosphite (B83602)3H-Azepine derivatives rwth-aachen.demanchester.ac.uk
Ring ContractionBridged azepineMethyl iodide or bromide(Halogenomethyl)dihydropyridine rsc.org
Skeletal RearrangementOxazole derivativesNot specifiedAzepine derivatives nih.gov

While the specific reactivity of this compound in ring rearrangement and skeletal transformation reactions remains to be experimentally determined, the rich chemistry of other azepane and azepine derivatives suggests that this compound could be a versatile substrate for the synthesis of novel and complex heterocyclic structures. Future research in this area would be valuable for expanding the synthetic utility of substituted azepanes.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Azepane Ring Formation Mechanisms

The construction of the azepane ring can be achieved through various strategic approaches, including cycloaddition reactions, ene reactions, and ring expansions. The mechanisms of these transformations dictate the substitution pattern and stereochemistry of the resulting heterocyclic system.

Pseudo-Concerted Mechanisms in Cycloaddition Reactions

Cycloaddition reactions offer a powerful method for constructing cyclic systems in a single step. While true concerted [5+2] cycloadditions are thermally forbidden by Woodward-Hoffmann rules, formal cycloadditions can proceed through stepwise or pseudo-concerted pathways to yield azepane derivatives.

One such approach involves a gold-catalyzed intermolecular [4+3] annulation. nih.gov In this mechanism, a gold-carbenoid intermediate is generated from a propargyl ester. This electrophilic species reacts with an α,β-unsaturated imine. The reaction proceeds through the nucleophilic addition of the imine nitrogen onto the gold carbenoid, forming an allylgold intermediate. This is followed by an intramolecular nucleophilic addition onto the pendant iminium electrophile, ultimately forming the seven-membered azepine ring. Additional studies support a stepwise mechanism where the formation of the iminium intermediate is the rate-determining step. nih.gov

Another strategy is a formal two-step [5+2] cycloaddition that utilizes a photochemical rearrangement. nih.gov This method involves the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone. Subsequent irradiation with 254 nm light induces a Norrish Type-I homolytic cleavage of the amide bond. The resulting biradical can then recombine in a manner that leads to the expansion of the five-membered ring to a seven-membered azepinone. This process is believed to proceed through an excited singlet state of the biradical intermediate. nih.gov

A Lewis acid-catalyzed formal [5+2] cycloaddition provides another route to fused azepine systems. This reaction is proposed to proceed via an initial formal [2+2] cycloaddition between an alkene and an N-indolyl alkylidene β-amide ester to create a donor-acceptor cyclobutane (B1203170) intermediate. This highly reactive intermediate then undergoes an intramolecular ring-opening cyclization to furnish the azepine product with a high degree of diastereoselectivity. nih.gov

Cycloaddition Type Catalyst/Conditions Key Intermediate(s) Mechanistic Feature
Formal [4+3] AnnulationAu(III) catalystGold-carbenoid, Allylgold intermediateStepwise, rate-determining iminium formation nih.gov
Formal [5+2] CycloadditionPhotochemical (254 nm)BiradicalNorrish Type-I cleavage of amide bond nih.gov
Formal [5+2] CycloadditionLewis Acid (e.g., Sc(OTf)₃)Donor-acceptor cyclobutaneStepwise [2+2] followed by ring-opening cyclization nih.gov

Intermolecular and Intramolecular Ene Reaction Mechanisms

The ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene to an enophile, can be adapted for azepane synthesis. Both intermolecular and intramolecular variants have been explored.

In an example of an intramolecular ene reaction, 3-[N-(alk-2-enyl)benzylamino]-2-cyanoacroleins can be converted into 4,5-dihydro-1H-azepines. researchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that the mechanism depends on the reaction conditions. Under neutral conditions, the reaction favors a thermal ene-type cyclization. This proceeds through the transfer of an allylic proton from the amine's allyl group to the imine, followed by a barrierless nucleophilic addition of the resulting anionic allylic amine. In contrast, under acidic conditions, an iminium intermediate is formed which favors a low-energy inverse-electron-demand aza-Diels-Alder (IADA) pathway, proceeding in a [4+ + 2] fashion. researchgate.net

A general and high-yielding annulation strategy based on an intramolecular aryne ene reaction has also been developed for synthesizing various heterocycles. nih.gov Deuterium labeling studies and DFT calculations suggest this reaction proceeds through a concerted, asynchronous transition state that resembles a nucleophilic attack on the aryne. The geometry of the olefin is critical, with the reaction showing exclusive migration of the trans-allylic hydrogen. nih.gov

Ring Expansion Mechanisms

Ring expansion reactions provide a versatile entry to the azepane core from more readily available five- or six-membered ring precursors. These methods often involve the migration of a carbon atom to an adjacent electron-deficient atom.

A recently developed strategy prepares complex azepanes from simple nitroarenes via a photochemical dearomative ring expansion. nih.govrwth-aachen.deresearchgate.net This process, mediated by blue light at room temperature, involves the conversion of a nitro group into a singlet nitrene. The nitrene inserts into the aromatic ring, transforming the six-membered benzenoid framework into a seven-membered 3H-azepine system. rwth-aachen.deresearchgate.net For meta-substituted nitroarenes, nitrene insertion can occur via two pathways, leading to mixtures of C3- and C4-substituted azepanes. researchgate.net Subsequent hydrogenolysis of the azepine provides the saturated azepane ring. nih.gov

Another powerful method is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. rsc.org This process involves an allylic amine rearrangement. Mechanistic observations are consistent with a rapid, acid-assisted C-N bond cleavage in the presence of Pd(0), which occurs in an SN2' fashion. This is followed by C-C bond formation to yield the expanded azepane ring. The reaction is driven by the formation of a thermodynamically more stable product, such as when the alkene migrates into conjugation with an ester group. rsc.org

Precursor Type Key Reagent/Condition Intermediate(s) Key Mechanistic Step
meta-Substituted NitroareneBlue light, P(Oi-Pr)₃Singlet nitrene, 3H-AzepinePhotochemical N-insertion into the aromatic ring rwth-aachen.deresearchgate.net
2-Alkenyl Piperidine (B6355638)Pd(0) catalyst, Acidπ-allyl palladium complexAcid-assisted C-N cleavage and C-C bond formation rsc.org

Mechanistic Studies of Chemical Transformations

Once the 3-(methoxymethyl)azepane ring is formed, it can undergo various transformations. Understanding the mechanisms of these reactions is key to controlling their outcomes.

Hydrosilylation Mechanisms

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a fundamental transformation in organosilicon chemistry. While this compound itself is saturated, its unsaturated precursors (azepines) can undergo this reaction. The most common mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. researchgate.nettum.de

The catalytic cycle is generally understood to involve:

Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the low-valent platinum(0) complex to form a platinum(II) hydride species.

Olefin Coordination: The alkene (in this case, an azepine precursor) coordinates to the platinum center.

Insertion: The alkene inserts into the Pt-H bond (hydrometalation). This step can occur in two ways, leading to either a Markovnikov or anti-Markovnikov adduct. This insertion is often the crucial, selectivity-determining step. researchgate.nettum.de

Reductive Elimination: The resulting alkyl-silyl-platinum(II) complex undergoes reductive elimination to release the alkylsilane product and regenerate the platinum(0) catalyst.

Variations of this mechanism exist, and side reactions such as olefin isomerization and dehydrogenative silylation can also occur. researchgate.net

Reductive Amination Mechanism via Iminium Ions

Intramolecular reductive amination is a key strategy for forming cyclic amines, including azepanes, from linear amino-aldehyde or amino-ketone precursors. nih.gov This reaction proceeds via the formation of a cyclic iminium ion intermediate.

The mechanism involves several steps:

Hemiaminal Formation: An initial intramolecular nucleophilic attack by the terminal amine onto the carbonyl group forms a cyclic seven-membered hemiaminal. nih.gov

Dehydration and Iminium Ion Formation: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as a water molecule. This dehydration step results in the formation of a cyclic iminium ion. The use of a mild acid is crucial to facilitate this step without interfering with the reducing agent. nih.govresearchgate.net

Reduction: A hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. masterorganicchemistry.com These mild reducing agents are selective for the iminium ion over the starting aldehyde or ketone, allowing the reaction to be performed in one pot as the equilibrium is driven towards the final amine product. masterorganicchemistry.com

This pathway was utilized in the stereoselective synthesis of hydroxylated azepane iminosugars, where an acyclic amine underwent O-debenzylation to reveal a hemiacetal in equilibrium with its tautomeric aldehyde. Intramolecular cyclization led to a seven-membered cyclic hemiaminal, which then dehydrated to the key iminium ion before being reduced to the final azepane product. nih.gov

Lewis Acid Catalyzed Reaction Mechanisms

The introduction of substituents at the 3-position of the azepane ring can be achieved through various synthetic strategies, with Lewis acid catalysis playing a pivotal role in promoting specific reaction pathways and enhancing selectivity. One such pathway involves the conjugate addition of dienol silyl (B83357) ethers to nitroalkenes, a method that has been successfully employed for the synthesis of 3-substituted azepanes. nih.govacs.org

In a proposed mechanism analogous to the formation of this compound, a Lewis acid, such as tin(IV) chloride (SnCl₄), activates a nitroalkene, facilitating a γ-selective conjugate addition of a dienol silyl ether. nih.govacs.org This key step leads to the formation of an α,β-unsaturated acylsilane intermediate. Subsequent chemical transformations, including protodesilylation and reductive cyclization, would then yield the final 3-substituted azepane structure. The choice of the Lewis acid is critical, as it influences the reactivity of the substrates and the stereochemical outcome of the reaction.

Table 1: Proposed Key Steps in the Lewis Acid-Catalyzed Synthesis of a 3-Substituted Azepane Core

StepDescriptionRole of Lewis Acid
1Activation of NitroalkeneCoordination to the nitro group, increasing its electrophilicity.
2Conjugate AdditionFacilitation of the nucleophilic attack of the dienol silyl ether.
3Intermediate FormationStabilization of the resulting intermediate.
4Cyclization PrecursorThe product of the addition is a precursor for the final cyclization step.

Role of Transition States in Reaction Pathways

The stereochemistry and energetics of azepane formation are largely governed by the structure and stability of the transition states involved in the reaction pathway. Computational studies on the conformational landscape of the azepane ring provide valuable insights into the plausible transition state geometries. nih.gov

The azepane ring can adopt several conformations, including the twist-chair, chair, and boat forms. High-level electronic structure calculations have indicated that the twist-chair conformation is generally the most stable. nih.gov Conversely, the chair conformation is often associated with the transition state in various reactions involving the azepane ring. nih.gov The energy barriers between these conformations and the transition states for ring-forming or ring-expanding reactions dictate the feasibility and outcome of the synthesis.

For a substituted azepane like this compound, the steric and electronic effects of the methoxymethyl group would further influence the stability of different conformations and the energy of the transition states. During a cyclization reaction to form the seven-membered ring, the substituents will seek to occupy positions that minimize steric hindrance in the transition state, thereby directing the stereochemical course of the reaction. The precise geometry of the transition state, including bond angles and lengths, determines the activation energy and, consequently, the reaction rate. While specific computational data for the transition states in the synthesis of this compound is not available, the principles derived from studies of the parent azepane and other substituted derivatives provide a solid framework for understanding its formation.

Computational and Theoretical Studies of Azepane Systems Bearing Methoxymethyl Moieties

Quantum Chemical Approaches

Quantum chemical methods are at the forefront of computational chemistry, enabling the accurate prediction of molecular properties from first principles. These approaches, which solve the Schrödinger equation or its approximations, are broadly categorized into Density Functional Theory (DFT) and ab initio methods. Both have been successfully applied to study the azepane core structure, providing a solid foundation for understanding its substituted derivatives.

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach has proven to be highly effective for studying the properties of heterocyclic compounds like azepane.

DFT calculations are instrumental in predicting the reactivity and stability of molecules through the analysis of various electronic descriptors. For the parent azepane molecule, studies have been conducted using meta-hybrid functionals like M06-2X, which provide reliable thermochemistry and kinetic data. nih.gov The introduction of a methoxymethyl group at the 3-position is expected to influence the electronic properties of the azepane ring. The ether oxygen of the methoxymethyl group can act as a weak electron-donating group through inductive effects, potentially increasing the electron density at certain positions of the ring. This, in turn, can affect the molecule's reactivity towards electrophiles and nucleophiles.

DFT calculations, particularly with hybrid functionals such as B3LYP, are highly reliable for geometry optimization and the determination of structural parameters. For the parent azepane molecule, DFT studies have provided detailed information on its equilibrium geometry. nih.gov The introduction of a methoxymethyl substituent at the 3-position will induce localized changes in the geometry of the azepane ring.

The C-C bond lengths in the azepane ring are typical for sp³-hybridized carbons. The C-N bond lengths are influenced by the electronegativity of the nitrogen atom. The bond angles within the seven-membered ring deviate from the ideal tetrahedral angle of 109.5° due to ring strain. The C-C-C bond angles in azepane have been calculated to be in the range of 114.8-116.9°. nih.gov The presence of the methoxymethyl group is expected to cause minor perturbations in the bond lengths and angles in its immediate vicinity.

Below is a table of predicted bond lengths and angles for the azepane ring in 3-(Methoxymethyl)azepane, based on DFT calculations of the parent azepane molecule.

ParameterPredicted Value
C-C Bond Length (Å)1.53 - 1.54
C-N Bond Length (Å)1.47 - 1.48
C-H Bond Length (Å)1.09 - 1.10
N-H Bond Length (Å)1.01 - 1.02
C-O Bond Length (Å)1.42 - 1.43
C-C-C Bond Angle (°)114.8 - 116.9
C-N-C Bond Angle (°)~112
H-C-H Bond Angle (°)107 - 109

Note: These values are based on calculations for the parent azepane and are expected to be similar in this compound, with minor deviations near the substituent.

The conformational landscape of seven-membered rings is notably complex due to their high flexibility. For the parent azepane, high-level electronic structure calculations have shown that the twist-chair conformation is the most stable. nih.govsamphina.com.ng This is in contrast to cycloheptane, where the twist-chair and twist-boat conformations are very close in energy. The presence of the nitrogen heteroatom in azepane influences the relative energies of the different conformers.

The introduction of a substituent, such as the methoxymethyl group at the 3-position, further complicates the conformational analysis. The substituent can occupy either an axial or an equatorial position. Computational studies on related substituted cyclic systems suggest that the methoxymethyl group has a preference for the equatorial position to minimize steric interactions. researchgate.net Furthermore, studies on the conformational preferences of the methoxymethyl group itself indicate that a trans conformation around the C-O bond is generally favored. researchgate.net

Therefore, for this compound, the most stable conformation is predicted to be a twist-chair form of the azepane ring with the methoxymethyl substituent in an equatorial position. The methoxy (B1213986) group is likely oriented in a trans fashion relative to the C2-C3 bond of the ring.

Conformer FeaturePredicted Preference
Azepane Ring ConformationTwist-Chair
Substituent PositionEquatorial
Methoxymethyl Group TorsionTrans

Vibrational frequency analysis is a standard output of quantum chemical calculations and serves two main purposes: to confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. DFT calculations have been used to determine the vibrational modes of the parent azepane. nih.gov

For a non-linear molecule like this compound with N atoms, there are 3N-6 fundamental vibrational modes. The parent azepane has 54 vibrational modes. nih.gov The vibrational spectrum can be divided into different regions corresponding to specific types of molecular motion, such as C-H stretching, C-C stretching, CH₂ scissoring, and ring deformations.

The introduction of the methoxymethyl group will introduce new vibrational modes associated with this substituent, including C-O stretching, O-CH₃ stretching, and various bending and torsional modes. These new modes will appear in the predicted IR and Raman spectra, providing a unique spectroscopic fingerprint for the molecule.

Below is a table summarizing the predicted vibrational frequencies for key functional groups in this compound, based on DFT calculations for azepane and typical ranges for the methoxymethyl group.

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500
C-H Stretch (ring)2850 - 3000
C-H Stretch (methoxy)2800 - 2950
CH₂ Scissoring1440 - 1470
C-N Stretch1150 - 1250
C-O Stretch1050 - 1150
C-C Stretch1000 - 1200

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods solve the Hartree-Fock equations and can be systematically improved by including electron correlation effects. Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that provides a good balance between accuracy and computational expense for many systems.

For the azepane ring system, MP2 calculations have been used to corroborate the results obtained from DFT methods, particularly for geometry optimization and energy calculations. nih.gov The agreement between MP2 and high-level DFT methods provides confidence in the theoretical predictions for the parent azepane. While computationally more demanding than DFT, MP2 calculations can offer a valuable benchmark for the electronic energies and structural parameters of this compound. The application of MP2 would be particularly useful for refining the relative energies of different conformers and for studying reaction pathways where electron correlation effects are significant. Due to the increased computational cost, MP2 is often used for single-point energy calculations on geometries optimized at the DFT level.

Molecular Orbital Calculations (e.g., HOMO-LUMO Analysis)

Molecular orbital (MO) theory provides significant insights into the reactivity and electronic properties of azepane systems. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical behavior of these molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity.

In studies of azepane and related seven-membered heterocyclic systems, density functional theory (DFT) calculations are commonly employed to determine the energies and distributions of these frontier orbitals. nih.govacs.org For a typical substituted azepane, the HOMO is often localized on the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO, conversely, is generally distributed across the C-H or C-C antibonding orbitals of the ring structure.

The introduction of a methoxymethyl substituent at the 3-position is expected to influence the electronic properties. The oxygen atom in the methoxymethyl group, with its lone pairs, can affect the electron density distribution across the azepane ring through inductive and field effects. This, in turn, modifies the HOMO and LUMO energy levels. Computational models predict that electron-donating groups can raise the HOMO energy level, making the molecule a better nucleophile, while electron-withdrawing groups tend to lower the LUMO energy, enhancing its electrophilicity. researchgate.netresearchgate.net Semi-empirical molecular orbital calculations have been utilized to investigate the regiochemistry and stereochemistry of reactions involving the formation of azepane rings, highlighting the predictive power of MO theory in synthetic chemistry. rsc.org

Table 1: Conceptual Frontier Molecular Orbital Properties of Substituted Azepanes

PropertyDescriptionImplication for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity.The nitrogen lone pair is a primary contributor. The ether oxygen may also influence the energy level.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity.Typically distributed over σ* orbitals of the ring; substituent effects can lower this energy.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity.A smaller gap suggests higher reactivity. The methoxymethyl group can modulate this gap.
Electron Density Distribution of electrons within the molecule.Highest density is expected around the nitrogen and oxygen atoms, influencing sites of interaction.

This table is based on general principles of molecular orbital theory as applied to heterocyclic amines.

Quantum Chemical Topology Studies

Quantum Chemical Topology (QCT) is a theoretical framework used to analyze the scalar fields derived from quantum mechanics, such as the electron density, to partition a molecule into atomic basins and characterize the chemical bonding. manchester.ac.ukresearchgate.net This approach, which includes the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of atoms, bonds, and molecular structure based on the topology of the electron density. researchgate.net

Studies on the formation of fused azepane systems have employed QCT to elucidate reaction mechanisms. For instance, the intramolecular [3+2] cycloaddition of azido (B1232118) nitriles to form tetrazolo azepanes has been investigated using these methods. The analysis revealed a pseudo-concerted mechanism where the formation of the new C-N bond precedes the N-N bond formation, indicating an asynchronous but single-step process. This level of mechanistic detail is not readily accessible through experimental means alone.

Within the QCT framework, the analysis of critical points in the electron density (ρ(r)) allows for the identification of bond paths and the characterization of chemical interactions. A bond critical point (BCP) between two atoms indicates the presence of a chemical bond. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ(r)), provide insight into the nature of the bond (e.g., covalent vs. closed-shell interaction). Such analyses are critical for understanding non-covalent interactions that can dictate the conformation and reactivity of flexible seven-membered rings like azepane. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. semanticscholar.org For flexible systems like this compound, MD simulations provide invaluable insights into conformational landscapes, molecular flexibility, and intermolecular interactions. The seven-membered azepane ring is known to exist in multiple low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms, with relatively low energy barriers between them. acs.org

MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the pathways for interconversion between them. These simulations are particularly useful for understanding how substituents, like the methoxymethyl group, influence the conformational preferences of the azepane ring. The substituent's size and polarity can introduce steric and electronic effects that favor certain ring puckering modes over others. For example, studies on fluorinated azepanes have shown that the conformational behavior is highly dependent on the interplay between different substituents. beilstein-journals.org

Furthermore, MD simulations in explicit solvent environments (e.g., water) allow for the study of solvation effects and the role of hydrogen bonding. mdpi.com The nitrogen atom of the azepane ring and the oxygen atom of the methoxymethyl group can act as hydrogen bond acceptors, and MD simulations can characterize the structure and dynamics of these interactions, which are crucial for the molecule's behavior in biological or solution-phase environments. researchgate.net

Theoretical Studies on Intramolecular Interactions (e.g., Dipole Moment)

For the parent azepane molecule, the primary contribution to the dipole moment comes from the electronegative nitrogen atom and its lone pair. In a comparative DFT study of seven-membered heterocycles, azepane was found to have a notable dipole moment, though lower than that of oxepane (B1206615) and thiepane. nih.gov

Table 2: Calculated Dipole Moments of Parent Seven-Membered Heterocycles

CompoundDipole Moment (Debye)Computational Method
Azepane1.28M06-2X/6-311++G(d,p)
Oxepane1.34M06-2X/6-311++G(d,p)
Thiepane1.89M06-2X/6-311++G(d,p)

Data sourced from a comparative DFT study. nih.gov

Prediction of Regioselectivity and Stereoselectivity via Computational Modeling

Computational modeling is a powerful tool for predicting the outcome of chemical reactions where multiple products are possible. rsc.orgchemrxiv.org For reactions involving the synthesis or functionalization of azepane rings, predicting the regioselectivity (which position reacts) and stereoselectivity (the 3D orientation of the new bond) is critical. DFT calculations of transition state energies are the most common methods for these predictions. beilstein-journals.org

For example, in the ring expansion of piperidines to form azepanes, semi-empirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry of the process. rsc.org By comparing the activation energies of different possible reaction pathways, these models can accurately predict the experimentally observed major product.

Similarly, in reactions such as C-H functionalization on a pre-existing azepane ring, computational models can predict which C-H bond is most likely to react. This is achieved by calculating the energies of the intermediates or transition states for activation at each possible site. The presence of the nitrogen atom and the methoxymethyl substituent in this compound would strongly direct the regioselectivity of such reactions through electronic and steric effects, which can be effectively modeled.

Free Energy Calculations for Reaction Pathways

A detailed understanding of a reaction mechanism requires the calculation of the free energy profile along the reaction coordinate. rsc.orgarxiv.org This profile maps the changes in Gibbs free energy as the reactants are converted into products, revealing the energies of all intermediates (I) and transition states (TS). The height of the highest energy barrier (the activation free energy, ΔG‡) determines the reaction rate.

DFT calculations are frequently used to compute these energy profiles for reactions involving azepane derivatives. For instance, in a rhodium-catalyzed C-C bond cleavage and annulation reaction of an azacycle, DFT calculations were performed to map the free energy profile. The calculations revealed a kinetic preference for the cleavage of one C-C bond over another, which was in good agreement with experimental observations.

Table 3: Example of Calculated Free Energy Barriers for Azacycle Ring Opening

Transition StateRelative Free Energy (kcal/mol)Description
A3dis-TS 12.8Transition state for distal C-C bond cleavage
A3prox-TS 18.6Transition state for proximal C-C bond cleavage

Data represents a rhodium-catalyzed reaction involving a related azacycle, illustrating the application of free energy calculations to predict regioselectivity.

These computational studies are vital for rationalizing experimental outcomes and for the predictive design of new synthetic routes to complex molecules like substituted azepanes.

Advanced Applications of the 3 Methoxymethyl Azepane Scaffold in Organic Synthesis

3-(Methoxymethyl)azepane as a Building Block for Complex Molecules

No specific examples or detailed research findings have been identified in the scientific literature that describe the use of this compound as a distinct building block for the synthesis of more complex molecules. While substituted azepanes are valuable synthons, the synthetic utility of this particular derivative has not been documented.

Integration into Annulated and Fused Azepane Scaffolds

There is no available research detailing the integration of the this compound scaffold into annulated or fused ring systems. Methodologies for the synthesis of fused azepanes are known, but none specifically utilize this compound as a starting material or key intermediate.

Strategies for Molecular Structure-Editing via Nitrogen Insertion

The concept of molecular structure-editing, particularly through nitrogen insertion, is an area of active research in organic synthesis. However, no studies have been found that apply these strategies to the this compound scaffold for its further modification.

Use of the Methoxymethyl Group for Further Synthetic Derivatization

The methoxymethyl (MOM) group is well-established in organic synthesis, primarily as a protecting group for alcohols. While its functional group interconversion is possible, there is no specific literature that describes the synthetic derivatization of the methoxymethyl group at the 3-position of the azepane ring for the creation of new analogues.

The compound this compound is commercially available, as indicated by listings from chemical suppliers. A patent mentions the compound within a large list of potential structures for the inhibition of Cbl-b, an E3 ubiquitin ligase, for therapeutic applications, including cancer treatment. google.com However, this patent does not provide any details regarding the synthesis or specific chemical reactions of this compound.

The absence of dedicated research on this compound highlights a gap in the current chemical literature. Future research may yet explore the synthetic potential of this compound, but at present, the information required to construct a detailed and scientifically accurate article on its advanced applications in organic synthesis is not available.

Future Directions in 3 Methoxymethyl Azepane Research

Development of Novel and Green Synthetic Protocols

The advancement of synthetic chemistry continually demands the development of protocols that are not only efficient but also environmentally benign. Future research in the synthesis of 3-(Methoxymethyl)azepane is expected to focus on novel and green synthetic strategies to improve yield, reduce waste, and utilize safer reagents.

Current synthetic approaches to substituted azepanes often involve multi-step sequences. A promising future direction is the application of photochemical methods, such as the dearomative ring expansion of nitroarenes mediated by blue light, which can construct the azepane core from simple starting materials in fewer steps. nih.govresearchgate.net Another innovative approach is the use of flow chemistry, which can offer enhanced control over reaction parameters, leading to higher yields and purity while improving safety.

Furthermore, the principles of green chemistry are becoming increasingly integral to modern synthetic design. mdpi.comnih.gov The development of catalytic systems that minimize waste and employ non-toxic, renewable resources will be a key area of focus. This includes the use of microwave-assisted and ultrasound-mediated synthesis, which can accelerate reaction times and reduce energy consumption. mdpi.comnih.gov The exploration of biocatalysis, using enzymes to construct the azepane ring with high stereoselectivity, also represents a significant frontier in green synthesis.

Table 1: Comparison of Potential Synthetic Protocols for this compound

Protocol Potential Advantages Key Research Focus
Photochemical Ring Expansion Fewer synthetic steps, mild reaction conditions. researchgate.net Substrate scope, regioselectivity for 3-substitution.
Flow Chemistry Improved yield and purity, enhanced safety, scalability. Reactor design, optimization of reaction parameters.
Microwave-Assisted Synthesis Reduced reaction times, increased energy efficiency. mdpi.comnih.gov Solvent-free conditions, catalyst development.
Biocatalysis High stereoselectivity, environmentally benign. Enzyme discovery and engineering, process optimization.

Exploration of Underexplored Reactivity Profiles

The reactivity of the this compound molecule is not yet fully explored. Future research should aim to uncover novel transformations of both the azepane ring and its methoxymethyl substituent. A significant area for investigation is the selective functionalization of the azepane core. Techniques such as C-H activation could provide direct routes to introduce new functional groups at various positions on the ring, bypassing the need for pre-functionalized starting materials.

The nitrogen atom of the azepane ring offers a handle for various transformations. While N-alkylation and N-acylation are common, the exploration of more complex reactions, such as catalytic cross-coupling reactions to form N-aryl or N-vinyl derivatives, could lead to novel compounds with interesting properties.

The methoxymethyl group at the C3 position also presents opportunities for further chemical manipulation. Cleavage of the methyl ether could provide a primary alcohol, which can then be used as a synthetic handle for the introduction of a wide range of other functional groups through esterification, etherification, or oxidation.

Advanced Stereochemical Control Strategies

This compound possesses a stereocenter at the C3 position, and the development of methods to control the absolute and relative stereochemistry of this and other potential stereocenters is a critical area for future research. The biological activity of chiral molecules is often dependent on their stereochemistry, making enantioselective synthesis a key goal.

Future strategies will likely focus on the development of novel chiral catalysts, including transition metal complexes and organocatalysts, that can facilitate the asymmetric synthesis of the azepane ring. Building on existing methods for asymmetric lithiation-conjugate addition sequences for substituted azepanes, new chiral ligands and reagents can be designed to improve enantioselectivity for 3-substituted azepanes like this compound. nih.govnih.gov

Dynamic kinetic resolution and desymmetrization of prochiral precursors are other powerful strategies that could be employed to access enantiomerically pure this compound. These methods, which can convert a racemate or a prochiral starting material into a single enantiomer with high yield, represent a more atom-economical approach to stereochemical control.

Table 2: Potential Strategies for Stereochemical Control

Strategy Description Potential Outcome for this compound
Asymmetric Catalysis Use of chiral catalysts to favor the formation of one enantiomer. High enantiomeric excess of (R)- or (S)-3-(Methoxymethyl)azepane.
Chiral Auxiliary-Mediated Synthesis Temporary incorporation of a chiral group to direct stereoselective transformations. Access to specific diastereomers and enantiomers.
Dynamic Kinetic Resolution Conversion of a racemic mixture into a single enantiomer. High yield of enantiomerically pure product from a racemic precursor.
Desymmetrization Stereoselective transformation of a prochiral molecule to create a chiral center. Efficient synthesis of chiral this compound from a symmetrical starting material.

Deeper Mechanistic Insights through Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods and for predicting the reactivity of molecules. Future research should leverage a synergistic combination of experimental and computational techniques to gain deeper insights into the formation and reactivity of this compound.

Experimental techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) can provide real-time information about reaction intermediates and kinetics. chemrxiv.org Isotope labeling studies can also be employed to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics simulations, will play an increasingly important role. nih.govacs.org These methods can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions. Such computational insights can guide the design of new experiments and catalysts, accelerating the discovery of more efficient and selective processes. nih.govacs.org This combined approach will be crucial for understanding the subtleties of stereocontrol in azepane synthesis and for predicting the regioselectivity of its functionalization.

Q & A

Q. What are the optimal synthetic routes for 3-(Methoxymethyl)azepane, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : Synthesis of azepane derivatives typically involves ring-closing strategies or functional group modifications. For example, Boc-protected azepanes are synthesized via reductive amination or cyclization of amino alcohols . To introduce the methoxymethyl group, alkylation of the azepane nitrogen with methoxymethyl chloride or bromide under basic conditions (e.g., NaH/DMF) is feasible. Stereochemical control can be achieved using chiral auxiliaries or asymmetric catalysis. Post-synthesis, purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and chiral GC-MS to resolve enantiomers .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR will show characteristic signals for the azepane ring protons (δ 1.5–2.5 ppm) and the methoxymethyl group (δ 3.3–3.5 ppm for OCH3_3, δ 3.7–4.0 ppm for CH2_2O). 13^{13}C NMR will confirm the quaternary carbon of the azepane and the methoxy group (δ 55–60 ppm) .
  • IR : Stretching vibrations for C-O (1100–1250 cm1^{-1}) and N-H (if secondary amine, ~3300 cm1^{-1}) are key.
  • MS : High-resolution MS (HRMS) should match the molecular ion [C8_8H15_{15}NO]+^+ (calc. 141.1154). Fragmentation patterns (e.g., loss of methoxymethyl group) aid in structural validation .

Q. What analytical methods are recommended for assessing the purity of this compound in research settings?

  • Methodological Answer : Purity is assessed via:
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) using a C18 column (mobile phase: methanol/water 70:30).
  • GC-MS : For volatile derivatives (e.g., after silylation), coupled with EI ionization to detect impurities.
  • Titration : Non-aqueous titrimetry (using perchloric acid in glacial acetic acid) quantifies free amine content. Pharmacopeial guidelines (e.g., USP) recommend limits for residual solvents (<0.1%) via headspace GC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for azepane derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from structural analogs or isomerism. To address this:
  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test their activity separately.
  • X-ray Crystallography : Confirm absolute configuration if crystals are obtainable.
  • In Silico Docking : Compare binding affinities of isomers to target receptors (e.g., serotonin receptors) using software like AutoDock Vina .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand competition assays (e.g., 3^3H-5-HT for serotonin receptors) in transfected HEK293 cells.
  • Enzyme Inhibition : Test inhibition of monoamine oxidases (MAO-A/B) using fluorometric kits (e.g., Amplex Red).
  • Cellular Uptake Studies : Measure serotonin/dopamine uptake in synaptosomes via LC-MS/MS .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer :
  • Metabolite Prediction : Tools like GLORY or Meteor predict Phase I/II metabolites (e.g., N-demethylation, O-demethylation).
  • CYP450 Docking : Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with CYP3A4/2D6 isoforms.
  • In Vitro Validation : Use human liver microsomes (HLM) with NADPH cofactor and LC-HRMS to detect predicted metabolites .

Q. What strategies optimize the scalability of this compound synthesis while minimizing environmental impact?

  • Methodological Answer :
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
  • Flow Chemistry : Continuous flow reactors improve yield and reduce waste (residence time ~30 min, 80°C).
  • Catalysis : Immobilized enzymes (e.g., lipases) for enantioselective synthesis reduce metal catalyst waste .

Q. How does the methoxymethyl substituent influence the physicochemical properties of azepane derivatives?

  • Methodological Answer :
  • LogP Measurement : Shake-flask method (octanol/water) quantifies lipophilicity.
  • Solubility Testing : Use nephelometry in PBS (pH 7.4) or simulated gastric fluid.
  • pKa Determination : Potentiometric titration (e.g., GLpKa) identifies protonation states affecting bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.